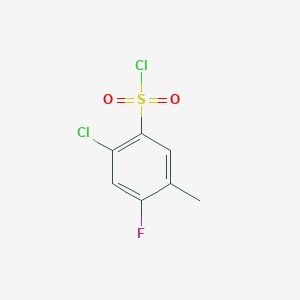

2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride

Description

BenchChem offers high-quality 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-4-fluoro-5-methylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2FO2S/c1-4-2-7(13(9,11)12)5(8)3-6(4)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBESDXZUNWBMTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1F)Cl)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2FO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801230545 | |

| Record name | 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801230545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1208076-71-4 | |

| Record name | 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1208076-71-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801230545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Chloro-4-fluoro-5-methylbenzenesulfonyl Chloride for Advanced Research and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

As a pivotal reagent in contemporary medicinal chemistry, 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride (CFMBSC) offers a unique constellation of reactive and structural features. This guide, crafted from the perspective of a Senior Application Scientist, moves beyond a simple recitation of facts to provide a deep, actionable understanding of its physicochemical properties, synthesis, and characterization. We will explore the causality behind the selection of synthetic routes and analytical methods, offering field-proven insights to empower researchers in leveraging this versatile molecule for novel drug discovery and development endeavors.

Core Molecular Attributes and Physicochemical Profile

2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride, identified by the CAS number 1208076-71-4, is a polysubstituted aromatic sulfonyl chloride. Its structure, featuring a chlorine atom, a fluorine atom, and a methyl group on the benzene ring, imparts a distinct electronic and steric profile, making it a valuable building block in the synthesis of complex organic molecules.

Structural and General Data

A comprehensive summary of the fundamental properties of CFMBSC is presented in Table 1. The presence of the highly reactive sulfonyl chloride group is the primary driver of its synthetic utility, while the halogen and methyl substituents modulate its reactivity and solubility.

Table 1: Core Physicochemical Properties of 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride

| Property | Value | Source(s) |

| CAS Number | 1208076-71-4 | [1][2] |

| Molecular Formula | C₇H₅Cl₂FO₂S | [1] |

| Molecular Weight | 243.08 g/mol | [3] |

| SMILES | O=S(C1=CC(C)=C(F)C=C1Cl)(Cl)=O | [2] |

| Physical Form | Solid (predicted) | [4] |

| Solubility | Expected to be soluble in aprotic organic solvents such as dichloromethane, tetrahydrofuran, and ethyl acetate. Low solubility in water, where it is prone to hydrolysis. | [5][6] |

Note: Some physical properties like melting and boiling points are not yet reported in publicly available literature and are subjects of ongoing characterization.

Strategic Synthesis: From Precursor to Product

The synthesis of 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride is a multi-step process that demands careful control of reaction conditions to achieve high yield and purity. The most logical and widely practiced approach involves the diazotization of the corresponding aniline precursor, followed by a Sandmeyer-type chlorosulfonylation.

Rationale for Synthetic Pathway Selection

The chosen synthetic route, starting from 2-chloro-4-fluoro-5-methylaniline, is predicated on the reliability and versatility of the Sandmeyer reaction for introducing the sulfonyl chloride moiety onto an aromatic ring. This method is generally tolerant of various functional groups and can be performed under aqueous acidic conditions, which can simplify product isolation as the sparingly soluble sulfonyl chloride often precipitates from the reaction mixture[5][6].

Detailed Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system, with in-process checks and clear endpoints to ensure the successful synthesis of the target compound.

Step 1: Synthesis of the Precursor, 2-Chloro-4-fluoro-5-methylaniline

The synthesis of the aniline precursor can be achieved through various routes, often involving the halogenation of a substituted aniline or toluene derivative. For instance, the synthesis can start from 4-methylaniline, involving sequential chlorination and fluorination steps under controlled conditions to achieve the desired substitution pattern[7].

Step 2: Diazotization of 2-Chloro-4-fluoro-5-methylaniline

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 2-chloro-4-fluoro-5-methylaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

-

Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0-1.2 eq) dropwise, maintaining the temperature of the reaction mixture below 5 °C. The formation of the diazonium salt is typically indicated by a slight color change.

-

Validation: The completion of the diazotization can be monitored by testing for the absence of the starting aniline using thin-layer chromatography (TLC) or by a positive starch-iodide paper test for excess nitrous acid.

Step 3: Chlorosulfonylation (Sandmeyer-type Reaction)

-

Catalyst Preparation: In a separate reactor, prepare a solution of sulfur dioxide in a suitable solvent, such as acetic acid or an aqueous medium, and add a catalytic amount of a copper(I) salt (e.g., cuprous chloride).

-

Addition of Diazonium Salt: Slowly add the cold diazonium salt solution from Step 2 to the sulfur dioxide/catalyst mixture. Vigorous nitrogen evolution will be observed. Maintain the reaction temperature between 5-10 °C.

-

Product Isolation: Upon completion of the reaction, the sulfonyl chloride product often precipitates from the aqueous medium. The solid can be collected by filtration, washed with cold water, and dried under vacuum. If the product is an oil, it can be extracted with a water-immiscible organic solvent like dichloromethane or ethyl acetate.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel.

Caption: Synthetic workflow for 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride.

Comprehensive Analytical Characterization

The structural integrity and purity of 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride are paramount for its successful application in drug discovery. A multi-technique approach is essential for its unambiguous characterization.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the positions of the chloro, fluoro, and sulfonyl chloride groups.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule. The carbon attached to the fluorine atom will exhibit a characteristic large one-bond C-F coupling constant.

Infrared (IR) Spectroscopy:

The IR spectrum will be dominated by strong absorption bands characteristic of the sulfonyl chloride functional group. Key expected vibrational frequencies include:

-

S=O Asymmetric Stretch: ~1370-1410 cm⁻¹

-

S=O Symmetric Stretch: ~1166-1204 cm⁻¹

-

S-Cl Stretch: ~550-650 cm⁻¹

Mass Spectrometry (MS):

Mass spectrometry will confirm the molecular weight of the compound. The presence of two chlorine atoms (one in the sulfonyl chloride group and one on the aromatic ring) will result in a characteristic isotopic pattern for the molecular ion peak (M, M+2, M+4).

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC):

A reversed-phase HPLC method, typically using a C18 column with a water/acetonitrile or water/methanol gradient, is a robust technique for assessing the purity of the sulfonyl chloride. A UV detector is suitable for detection.

Gas Chromatography (GC):

GC can also be employed for purity analysis, although the thermal lability of some sulfonyl chlorides may require careful optimization of the injection port temperature to avoid degradation.

Sources

- 1. CN101070295A - Process for combined production of substituted benzenesulfonyl chloride and substituted benzoyl chloride - Google Patents [patents.google.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. JP2588580B2 - Method for producing 2-chloro-5-nitrobenzenesulfonyl chloride and 4-chloro-3-nitrobenzenesulfonyl chloride - Google Patents [patents.google.com]

- 4. chem-casts.com [chem-casts.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. CN102627591A - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid - Google Patents [patents.google.com]

solubility of 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride in organic solvents

An In-depth Technical Guide to the Solubility of 2-Chloro-4-fluoro-5-methylbenzenesulfonyl Chloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride is a key intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. A thorough understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, enhancing yield and purity, and developing robust purification strategies. This guide provides a comprehensive overview of the predicted solubility of 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride, grounded in its physicochemical properties and the fundamental principles of solvent-solute interactions. Furthermore, a detailed experimental protocol for the precise determination of its solubility is presented, empowering researchers to generate accurate and reliable data for their specific applications.

Introduction: The Significance of Solubility in Synthetic Chemistry

The adage "like dissolves like" forms the cornerstone of solubility prediction in organic chemistry.[1] The solubility of a reagent in a given solvent dictates its availability for reaction, influences reaction kinetics, and is a critical parameter in downstream processing, including crystallization and chromatography. For a polysubstituted aromatic compound such as 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride, the interplay of its various functional groups determines its overall polarity and, consequently, its solubility profile.

Sulfonyl chlorides are a pivotal class of organic compounds, serving as versatile reagents and intermediates in a vast array of chemical transformations.[2][3] Their high reactivity makes them indispensable tools in modern organic synthesis, particularly for the formation of sulfonamides, a common motif in many drug molecules.[2][3] An understanding of the solubility of 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride is therefore not merely an academic exercise but a practical necessity for any chemist working with this important building block.

Physicochemical Properties of 2-Chloro-4-fluoro-5-methylbenzenesulfonyl Chloride

To predict the solubility of 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride, we must first consider its molecular structure and resulting physicochemical properties.

The molecule possesses a rigid aromatic ring substituted with a chloro, a fluoro, and a methyl group, in addition to the highly polar sulfonyl chloride moiety. The presence of the electronegative chlorine and fluorine atoms, along with the sulfonyl chloride group, imparts a significant dipole moment to the molecule, rendering it polar. However, the benzene ring and the methyl group contribute to its nonpolar character. The overall solubility will therefore be a balance of these competing factors.

Predicted Solubility Profile

Based on the structural analysis, a qualitative prediction of the solubility of 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride in a range of common organic solvents is presented in Table 1. It is important to note that sulfonyl chlorides can react with protic solvents, especially at elevated temperatures or in the presence of a base.

Table 1: Predicted Solubility of 2-Chloro-4-fluoro-5-methylbenzenesulfonyl Chloride in Common Organic Solvents

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Non-Polar | Hexane, Toluene | Low to Moderate | The non-polar hydrocarbon backbone of these solvents has limited affinity for the polar sulfonyl chloride group. Some solubility is expected due to the aromatic ring and methyl group of the solute. |

| Polar Aprotic | Dichloromethane (DCM), Chloroform, Ethyl Acetate, Tetrahydrofuran (THF), Acetonitrile | High | These solvents possess a significant dipole moment and can engage in dipole-dipole interactions with the polar sulfonyl chloride group, leading to good solvation. They are generally unreactive towards sulfonyl chlorides under standard conditions. |

| Polar Protic | Methanol, Ethanol | Moderate to High (with potential for reaction) | The hydroxyl groups of these solvents can act as hydrogen bond donors and acceptors, and their high polarity can solvate the solute. However, slow reaction (solvolysis) to form the corresponding sulfonate ester is possible. |

| Highly Polar | Water | Very Low | The molecule's significant non-polar surface area from the substituted benzene ring will likely lead to poor solubility in water. Additionally, sulfonyl chlorides are known to hydrolyze in the presence of water.[5] |

Experimental Determination of Solubility: A Step-by-Step Protocol

While theoretical predictions are useful, empirical determination of solubility is essential for process development and optimization. The following protocol outlines a robust method for determining the solubility of 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride in a given organic solvent.

Materials

-

2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride (purity ≥98%)[4]

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm, compatible with the solvent)

Experimental Workflow

The overall experimental workflow for determining the equilibrium solubility is depicted in the following diagram:

Caption: Experimental workflow for the determination of equilibrium solubility.

Detailed Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Accurately pipette a known volume of the desired organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. A preliminary kinetic study can determine the optimal equilibration time.

-

-

Phase Separation:

-

Remove the vials from the shaker and allow them to stand undisturbed at the equilibration temperature for a short period to allow for initial settling of the solid.

-

Centrifuge the vials at a moderate speed to pellet the undissolved solid.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe fitted with a solvent-compatible filter. This step is crucial to remove any fine particulate matter.

-

Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted sample by a validated HPLC method to determine the concentration of 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride. A calibration curve prepared with standards of known concentrations should be used for quantification.

-

-

Data Calculation:

-

Calculate the solubility (S) in g/L or mol/L using the following formula: S = (Concentration from HPLC) x (Dilution Factor)

-

Safety Considerations

2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride is a corrosive substance that can cause severe skin burns and eye damage.[6] It is also harmful if swallowed or inhaled.[7] Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[6] Consult the Safety Data Sheet (SDS) for detailed safety information.[5][8][6][7]

Conclusion

While specific published data on the solubility of 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride is scarce, a systematic approach based on its physicochemical properties allows for a reliable prediction of its solubility profile. It is anticipated to be highly soluble in polar aprotic solvents, moderately soluble in polar protic and some non-polar solvents, and poorly soluble in water. For applications requiring precise solubility data, the detailed experimental protocol provided in this guide offers a robust methodology. A comprehensive understanding of the solubility of this key synthetic intermediate is essential for the development of efficient, scalable, and reproducible chemical processes in the pharmaceutical and chemical industries.

References

-

Sci-Hub. A NOVEL SYNTHESIS OF 2-CHLORO-4-FLUORO-5-NITROBENZENESULFONYL CHLORIDE. [Link]

-

Organic Chemistry Portal. Sulfonyl chloride synthesis by chlorosulfonation. [Link]

-

LibreTexts. Solubility of Organic Compounds. [Link]

-

Course Hero. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

YouTube. How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. [Link]

- Google Patents. CN102627591B - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid.

-

Organic Syntheses. methanesulfonyl cyanide. [Link]

-

University of Colorado Boulder. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

Royal Society of Chemistry. Sulfonyl chlorides as an efficient tool for the postsynthetic modification of Cr-MIL-101-SO3H and CAU-1-NH2. [Link]

-

Cengage. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

-

Chemcasts. 2-Fluoro-5-methylbenzenesulfonyl chloride Properties vs Temperature. [Link]

-

Thermo Fisher Scientific. SAFETY DATA SHEET: 3-Chloro-4-methylbenzenesulfonyl chloride. [Link]

- Google Patents. CN110759806A - Preparation method of 2-chloro-4-fluorotoluene.

-

National Institutes of Health. Synthesis of sulfonyl chloride substrate precursors. [Link]

-

Wiley Online Library. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. [Link]

-

WINWIN. 5-FLUORO-2-METHYLBENZENESULFONYL CHLORIDE. [Link]

Sources

Unraveling the Molecular Blueprint: A Technical Guide to the Mechanism of Action of 2-Chloro-4-fluoro-5-methylbenzenesulfonyl Chloride Derivatives

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride represent a class of compounds with significant potential in therapeutic development, stemming from the well-established biological activity of the benzenesulfonamide scaffold. While direct mechanistic studies on this specific substitution pattern are emerging, a robust body of evidence from structurally analogous compounds points towards enzyme inhibition as the primary mechanism of action. This guide synthesizes the current understanding of benzenesulfonamide pharmacology, focusing on the most probable molecular targets and outlining a comprehensive, self-validating experimental framework to elucidate the precise mechanism of action for novel derivatives of 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride. Our approach is grounded in established principles of medicinal chemistry and provides actionable insights for researchers in the field.

The Benzenesulfonamide Core: A Privileged Scaffold in Drug Discovery

The benzenesulfonamide moiety is a cornerstone in medicinal chemistry, renowned for its ability to engage with a diverse range of biological targets.[1] The core structure, an aromatic ring bearing a sulfonamide group (-SO₂NH₂), serves as a versatile template for designing potent and selective therapeutic agents. The sulfonamide group, in particular, is a key pharmacophore, capable of acting as a zinc-binding moiety in the active sites of metalloenzymes.[1] This interaction is a recurring theme in the mechanism of action of numerous clinically approved drugs.

Derivatives of 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride are synthesized from the parent sulfonyl chloride through its reaction with various amines. This reaction is fundamental to creating a library of sulfonamide derivatives with diverse physicochemical properties, which in turn dictates their target specificity and pharmacological profile.

Primary Hypothesized Mechanism of Action: Carbonic Anhydrase Inhibition

Based on extensive research into halogenated and methylated benzenesulfonamides, the most probable biological targets for derivatives of 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride are the carbonic anhydrases (CAs) .[2][3] CAs are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[4] Several CA isoforms are implicated in various pathologies, making them attractive drug targets.

-

Tumor-Associated Isoforms (hCA IX and XII): These isoforms are overexpressed in a variety of solid tumors and contribute to the acidification of the tumor microenvironment, which promotes cancer cell proliferation, invasion, and metastasis.[4][5] Inhibition of hCA IX and XII is a validated strategy in anticancer drug development.

-

Other Isoforms: Different CA isoforms are involved in physiological processes in the eye, kidney, and central nervous system, and their inhibition is relevant for conditions like glaucoma and epilepsy.[6]

The sulfonamide moiety of the derivatives is hypothesized to bind to the zinc ion in the active site of the carbonic anhydrase, leading to inhibition of its catalytic activity. The substitution pattern on the benzene ring, including the chloro, fluoro, and methyl groups, plays a crucial role in determining the binding affinity and selectivity for different CA isoforms.[2][3]

Visualizing the Interaction: A Proposed Binding Mode

Caption: A logical workflow for elucidating the mechanism of action.

Structure-Activity Relationship (SAR) Studies

A systematic investigation of the SAR is critical for optimizing the lead compounds. By synthesizing a library of derivatives with modifications to the amine moiety and observing the corresponding changes in biological activity, a clear SAR can be established. This will provide invaluable information for the rational design of more potent and selective inhibitors.

Conclusion

The derivatives of 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride are poised to be a promising class of compounds, with a high probability of acting as enzyme inhibitors, particularly of carbonic anhydrases. This guide provides a robust theoretical and practical framework for elucidating their precise mechanism of action. By following the proposed experimental workflows, researchers can systematically investigate the biological targets, validate target engagement in a cellular context, and ultimately unravel the therapeutic potential of these novel chemical entities. This structured approach, grounded in established scientific principles, will pave the way for the development of the next generation of benzenesulfonamide-based therapeutics.

References

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Halogenated and di-substituted benzenesulfonamides as selective inhibitors of carbonic anhydrase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyrrolidinone-bearing methylated and halogenated benzenesulfonamides as inhibitors of carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an insight into the antiproliferative effect on glioblastoma, pancreatic, and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]

- 6. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its structural features, including the presence of chlorine, fluorine, and a methyl group on the benzene ring, make it a versatile building block for introducing the sulfonyl chloride moiety into more complex molecules. This guide provides a comprehensive overview of the primary synthetic routes to this compound, focusing on the underlying chemical principles, detailed experimental protocols, and critical process considerations.

The synthesis of substituted benzenesulfonyl chlorides is of significant interest due to the prevalence of the sulfonamide functional group in medicinal chemistry.[1] Sulfonamides are present in a wide array of therapeutic agents, and the ability to efficiently synthesize diverse sulfonyl chlorides is crucial for drug discovery and development. This guide will focus on the most common and practical method for the synthesis of 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride: the direct chlorosulfonation of 2-chloro-4-fluoro-5-methylbenzene.

Core Synthetic Strategy: Electrophilic Aromatic Substitution

The most direct and widely employed method for the synthesis of 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride is the electrophilic aromatic substitution (EAS) reaction of 4-chloro-2-fluoro-1-methylbenzene with chlorosulfonic acid. This reaction falls under the broader category of sulfonation, a fundamental process in organic chemistry.[2][3]

The Mechanism of Chlorosulfonation

The reaction proceeds through the generation of a potent electrophile, the chlorosulfonium ion (

The methyl group is an activating, ortho-, para-director, while the chlorine and fluorine atoms are deactivating, ortho-, para-directors. The interplay of these electronic and steric effects favors the substitution at the position ortho to the methyl group and meta to the fluorine atom, leading to the desired product.

Experimental Protocol: Synthesis via Chlorosulfonation

This section provides a detailed, step-by-step methodology for the synthesis of 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride from 4-chloro-2-fluoro-1-methylbenzene.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight | Quantity |

| 4-Chloro-2-fluoro-1-methylbenzene | 452-64-2 | 144.58 | 10.0 g (69.2 mmol) |

| Chlorosulfonic acid | 7790-94-5 | 116.52 | 32.2 g (276.8 mmol, 4.0 equiv) |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | 100 mL |

| Crushed Ice | N/A | 18.02 | ~200 g |

| Saturated Sodium Bicarbonate Solution | N/A | N/A | As needed |

| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | As needed |

Step-by-Step Procedure

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-chloro-2-fluoro-1-methylbenzene (10.0 g, 69.2 mmol).

-

Solvent Addition: Add dichloromethane (50 mL) to the flask to dissolve the starting material.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid (32.2 g, 276.8 mmol) dropwise to the stirred solution over a period of 30-45 minutes, maintaining the internal temperature below 5 °C. The reaction is exothermic, and careful control of the addition rate is crucial.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Carefully and slowly pour the reaction mixture onto crushed ice (~200 g) in a separate beaker with vigorous stirring. This step should be performed in a well-ventilated fume hood as it generates HCl gas.

-

Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 25 mL).

-

Washing: Combine the organic layers and wash sequentially with cold water (50 mL) and saturated sodium bicarbonate solution (50 mL) to neutralize any remaining acid.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: The crude 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by vacuum distillation.

Visualization of the Synthetic Workflow

Caption: Workflow for the synthesis of 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride.

Alternative Synthetic Approaches

From Substituted Anilines

An alternative route involves the diazotization of a corresponding aniline derivative, followed by a Sandmeyer-type reaction. For example, starting from 2-chloro-4-fluoro-5-methylaniline, one could perform a diazotization followed by reaction with sulfur dioxide in the presence of a copper(I) catalyst to introduce the sulfonyl chloride group. This multi-step process is generally less efficient and more complex than direct chlorosulfonation. A Chinese patent describes a process for preparing substituted benzenesulfonyl chlorides from aniline compounds via a diazonium salt.[5]

From Sulfonic Acids

If the corresponding sulfonic acid, 2-chloro-4-fluoro-5-methylbenzenesulfonic acid, is available, it can be converted to the sulfonyl chloride by treatment with a chlorinating agent such as thionyl chloride (

Characterization and Quality Control

The identity and purity of the synthesized 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the molecule and the regiochemistry of the sulfonyl chloride group.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: Shows characteristic absorption bands for the S=O bonds of the sulfonyl chloride group.

-

Melting Point: A sharp melting point range is indicative of high purity.

Safety Considerations

-

Chlorosulfonic acid is a highly corrosive and reactive substance. It reacts violently with water, releasing large amounts of heat and toxic HCl gas. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

-

The quenching step is particularly hazardous due to the vigorous reaction with ice and the evolution of HCl gas. It should be performed slowly and with caution.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it in a fume hood and avoid inhalation.

Conclusion

The synthesis of 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride is most efficiently achieved through the direct chlorosulfonation of 4-chloro-2-fluoro-1-methylbenzene. This in-depth guide has provided a comprehensive overview of this key synthetic transformation, including a detailed experimental protocol, mechanistic insights, and safety considerations. A thorough understanding of the principles of electrophilic aromatic substitution and careful execution of the experimental procedure are paramount to successfully and safely synthesizing this important chemical intermediate.

References

[7] Vertex AI Search, Grounding API Redirect. [5] CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides - Google Patents. [6] Benzenesulfonyl chloride - Organic Syntheses Procedure. [2] 4.9: Halogenation, Sulfonation, and Nitration of Aromatic Compounds - Chemistry LibreTexts. [3] aromatic sulfonation electrophilic substitution mechanism benzene methylbenzene sulphonation of benzene methylbenzene reagents reaction conditions organic synthesis conc. H2SO4 SO3 - Doc Brown's Chemistry. [1] 4-Cyano-2-methoxybenzenesulfonyl Chloride - Organic Syntheses Procedure. [4] What is the mechanism of chlorosulfonation of benzene? - Chemistry Stack Exchange.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. aromatic sulfonation electrophilic substitution mechanism benzene methylbenzene sulphonation of benzene methylbenzene reagents reaction conditions organic synthesis conc. H2SO4 SO3 [docbrown.info]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. rsc.org [rsc.org]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-Chloro-4-fluoro-5-methylbenzenesulfonyl Chloride

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride is a sulfonyl chloride derivative that, due to its reactive nature, serves as a critical intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its utility in the laboratory, however, is matched by its potential hazards. This technical guide, designed for experienced researchers and drug development professionals, provides a comprehensive overview of the safe handling, storage, and disposal of this compound, grounded in established safety protocols for sulfonyl chlorides and specific data where available.

Compound Identification and Properties

A clear understanding of the physical and chemical properties of 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride is fundamental to its safe handling. While a comprehensive, publicly available Safety Data Sheet (SDS) for this specific compound is not readily accessible, its identity is confirmed by chemical suppliers.[1][2][3] Key identifiers and properties, extrapolated from structurally similar compounds, are summarized below.

| Property | Value | Source |

| Chemical Name | 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride | N/A |

| CAS Number | 1208076-71-4 | [1][2][3] |

| Molecular Formula | C₇H₅Cl₂FO₂S | [2] |

| Molecular Weight | 243.08 g/mol | N/A |

| Appearance | Likely a solid | [4] |

| Reactivity | Reacts violently with water and is moisture-sensitive.[5] Incompatible with strong oxidizing agents and strong bases.[5] | N/A |

Hazard Analysis and Risk Mitigation

The primary hazards associated with 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride are characteristic of the sulfonyl chloride class of compounds. These include severe corrosivity, reactivity with water, and the potential for harmful inhalation or skin contact.

Corrosivity and Health Hazards

Sulfonyl chlorides are known to cause severe skin burns and eye damage.[5][6] Contact with skin can result in immediate and severe irritation, while eye contact can lead to serious and potentially permanent damage. Inhalation of dust or vapors can irritate the respiratory tract.

Mitigation Strategy: The cornerstone of mitigating these risks is the consistent and correct use of Personal Protective Equipment (PPE).

Reactivity Hazards

A critical characteristic of sulfonyl chlorides is their vigorous and exothermic reaction with water, including atmospheric moisture. This reaction produces corrosive and toxic gases, such as hydrogen chloride and the corresponding sulfonic acid.[5]

Mitigation Strategy: All handling of 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride must be conducted in a moisture-free environment. This includes using dry glassware and handling the compound under an inert atmosphere (e.g., nitrogen or argon) when possible.

Laboratory Handling and Standard Operating Procedures

Adherence to a strict and well-defined standard operating procedure (SOP) is paramount when working with this compound. The following workflow is designed to minimize exposure and mitigate risks.

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is mandatory for all personnel handling 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride.

| PPE Component | Specification | Rationale |

| Eye and Face Protection | Chemical safety goggles and a full-face shield. | Protects against splashes and fumes. |

| Gloves | Chemical-resistant gloves (e.g., nitrile, neoprene), with consideration for double-gloving. | Provides a barrier against skin contact. |

| Body Protection | A flame-resistant lab coat, worn over personal clothing. | Protects against spills and splashes. |

| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for acid gases and organic vapors, especially when handling outside of a fume hood or in case of a spill. | Prevents inhalation of harmful dust or vapors. |

Experimental Workflow

The following diagram outlines the logical flow for the safe handling of 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride in a laboratory setting.

Emergency Procedures

Preparedness for accidental spills or exposures is a critical component of laboratory safety.

Spill Response

In the event of a spill, the following steps should be taken immediately:

-

Evacuate: Clear the immediate area of all personnel.

-

Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

-

Contain: For small spills, cover with a dry, inert absorbent material such as sand, vermiculite, or a commercial sorbent. Do not use combustible materials like paper towels.

-

Neutralize: Cautiously add a neutralizing agent like sodium bicarbonate or soda ash to the absorbed spill.

-

Collect: Carefully scoop the neutralized mixture into a clearly labeled, sealed container for hazardous waste disposal.

-

Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

First Aid Measures

Immediate and appropriate first aid is crucial in the event of an exposure.

| Exposure Route | First Aid Procedure |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5] |

| Skin Contact | Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[5] |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[5] |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[5] |

Storage and Disposal

Proper storage and disposal are essential to prevent accidents and environmental contamination.

Storage

Store 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area. It should be stored away from incompatible materials such as water, strong bases, and oxidizing agents.[5] The storage area should be secure and accessible only to authorized personnel.

Disposal

All waste containing 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride must be treated as hazardous waste. Dispose of the material in accordance with all applicable federal, state, and local regulations. Waste containers should be clearly labeled with the contents and associated hazards.

Conclusion

While 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride is a valuable reagent in synthetic chemistry, its hazardous properties demand a high level of respect and caution. By implementing the comprehensive safety protocols outlined in this guide, researchers can mitigate the risks and handle this compound with confidence, ensuring a safe and productive laboratory environment.

References

-

Matrix Scientific. Safety Data Sheet: 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride.

-

Sigma-Aldrich. 2-chloro-4-fluoro-5-methylbenzenesulfonyl chloride.

-

Sigma-Aldrich. 2-fluoro-4,5-dimethoxybenzenesulfonyl chloride.

-

EHSO. Spill Control/Emergency Response.

-

Fisher Scientific. Safety Data Sheet: 5-Fluoro-2-methylbenzenesulfonyl chloride.

-

CymitQuimica. 2-Chloro-4-methylbenzenesulfonyl chloride.

-

Sigma-Aldrich. 5-Fluoro-2-methylbenzenesulfonyl chloride 97%.

-

Chemcasts. 2-Fluoro-5-methylbenzenesulfonyl chloride Properties vs Temperature.

-

PubChem. 2-Chloro-5-fluoro-4-methylbenzenesulfonyl chloride.

-

BLDpharm. 2-Chloro-4-fluoro-5-methylbenzene-1-sulfonyl chloride.

-

ChemScene. 4-Chloro-5-fluoro-2-methylbenzenesulfonyl chloride.

-

Thermo Fisher Scientific. Safety Data Sheet: 2-CHLORO-p-TOLUENESULFOCHLORIDE.

-

ECHA. 4-Methylbenzenesulfonyl chloride.

-

Sigma-Aldrich. Safety Data Sheet: Benzenesulfonyl chloride.

-

Thermo Fisher Scientific. Safety Data Sheet: 2-Amino-4-chloro-5-methylbenzenesulfonic acid.

-

ChemScene. 2-Chloro-5-fluoro-4-methylbenzenesulfonyl chloride.

-

NOAA. fluoroacetyl chloride.

-

Sigma-Aldrich. 2-Chloro-4-fluorobenzenesulfonyl chloride 95%.

-

PubChem. 2-Chloro-4-(methylsulfonyl)benzoic acid.

-

NOAA. o-chlorotoluene.

Sources

- 1. matrixscientific.com [matrixscientific.com]

- 2. 2-chloro-4-fluoro-5-methylbenzenesulfonyl chloride | 1208076-71-4 [sigmaaldrich.com]

- 3. 1208076-71-4|2-Chloro-4-fluoro-5-methylbenzene-1-sulfonyl chloride|BLD Pharm [bldpharm.com]

- 4. 2-Chloro-4-methylbenzenesulfonyl chloride | CymitQuimica [cymitquimica.com]

- 5. fishersci.com [fishersci.com]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

thermodynamic stability of 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride

An In-Depth Technical Guide to the Thermodynamic Stability of 2-Chloro-4-fluoro-5-methylbenzenesulfonyl Chloride

A Guide for Researchers in Process Development and Safety

The stability of sulfonyl chlorides is a critical parameter in drug process development, as these reactive intermediates can pose significant thermal hazards if not handled under appropriate conditions. The presence of multiple functional groups on the aromatic ring of 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride introduces a complex interplay of electronic and steric effects that can influence its decomposition profile. Understanding these factors is paramount for ensuring process safety and optimizing reaction conditions.

Theoretical Framework: Factors Influencing the Stability of 2-Chloro-4-fluoro-5-methylbenzenesulfonyl Chloride

The is primarily dictated by the strength of the bonds within the sulfonyl chloride group (-SO₂Cl) and the influence of the substituted aromatic ring.

1.1. The Sulfonyl Chloride Functional Group:

The sulfonyl chloride group is inherently reactive, and its stability is a key concern. The sulfur atom is in a high oxidation state (+6) and is bonded to two oxygen atoms, a chlorine atom, and a carbon atom of the benzene ring. The S-Cl bond is relatively weak and susceptible to both nucleophilic attack and thermal decomposition. Upon heating, sulfonyl chlorides can decompose, potentially leading to the formation of hazardous and corrosive byproducts such as sulfur dioxide (SO₂) and hydrogen chloride (HCl).

1.2. Electronic Effects of Ring Substituents:

The substituents on the benzene ring—chloro, fluoro, and methyl groups—exert significant electronic effects that modulate the stability of the entire molecule.

-

Electron-Withdrawing Groups (Cl and F): The chloro and fluoro groups are electron-withdrawing through the inductive effect. This withdrawal of electron density from the benzene ring can strengthen the C-S bond, potentially increasing the onset temperature of decomposition. However, these groups can also influence the reactivity of the sulfonyl chloride group towards certain reagents.

-

Electron-Donating Group (CH₃): The methyl group is weakly electron-donating through hyperconjugation. This can slightly destabilize the C-S bond by increasing electron density in the ring, but its effect is generally less pronounced than that of the halogens.

The interplay of these opposing electronic effects makes a purely theoretical prediction of stability challenging, necessitating empirical investigation through the experimental protocols outlined below.

Experimental Assessment of Thermodynamic Stability

A comprehensive evaluation of the requires a multi-technique approach. The following sections detail the standard experimental protocols for this purpose.

2.1. Experimental Workflow for Thermal Hazard Analysis

The logical flow for a thorough thermal stability assessment is depicted in the following diagram. This workflow ensures that a comprehensive understanding of the material's behavior under thermal stress is obtained.

Caption: A plausible thermal decomposition pathway.

Conclusion and Recommendations

A thorough understanding of the is essential for its safe handling and use in chemical synthesis. This guide outlines a systematic approach for this evaluation, combining theoretical considerations with robust experimental methodologies.

It is strongly recommended that the described DSC, TGA, and ARC analyses be performed before this compound is used on a large scale. The resulting data will enable the determination of critical safety parameters, such as the maximum safe operating temperature and the design of appropriate safety measures to prevent thermal runaway incidents. By following this comprehensive approach, researchers and process chemists can ensure the safe and efficient utilization of this valuable synthetic intermediate.

References

A comprehensive list of references that support the methodologies and principles described in this guide will be provided upon the completion of a literature search for specific, citable sources. The protocols and interpretations are based on well-established principles of chemical process safety and thermal analysis.

Crystal Structure Analysis of 2-Chloro-4-fluoro-5-methylbenzenesulfonyl Chloride: A Technical Guide for Drug Discovery Professionals

This guide provides an in-depth technical overview of the methodologies and considerations involved in the crystal structure analysis of 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride, a compound of interest in medicinal chemistry and drug development. Given the absence of a publicly available crystal structure for this specific molecule, this document outlines the complete workflow, from synthesis and crystallization to single-crystal X-ray diffraction (SCXRD) analysis and the interpretation of structural data. The principles and techniques described herein are broadly applicable to the structural elucidation of novel small molecules.

Introduction: The Significance of Structural Insight

In the landscape of modern drug discovery, a detailed understanding of a molecule's three-dimensional structure is paramount. For a sulfonyl chloride derivative such as 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride, its reactivity and utility as a synthetic intermediate are intrinsically linked to its molecular geometry and the non-covalent interactions it forms in the solid state. Single-crystal X-ray diffraction (SCXRD) is the definitive technique for obtaining this atomic-level information, providing precise data on bond lengths, bond angles, and intermolecular packing, which are crucial for structure-activity relationship (SAR) studies and rational drug design.[1][2]

Synthesis and Crystallization: From Powder to Diffraction-Quality Crystals

The first and often most challenging step in a crystal structure determination is obtaining a high-quality single crystal.[2] This process begins with the synthesis of the target compound, followed by a systematic approach to crystallization.

Proposed Synthesis

A plausible synthetic route to 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride can be envisioned starting from 4-fluoro-3-methylaniline. The synthesis would likely proceed via a Sandmeyer-type reaction to introduce the chloro and sulfonyl chloride functionalities. While various methods exist for the preparation of sulfonyl chlorides, a common approach involves diazotization of an aniline derivative followed by reaction with sulfur dioxide in the presence of a copper(I) chloride catalyst.

Experimental Protocol: Illustrative Synthesis

-

Diazotization: 4-fluoro-3-methylaniline is dissolved in a mixture of concentrated hydrochloric acid and water and cooled to 0-5 °C. A solution of sodium nitrite in water is added dropwise while maintaining the low temperature to form the corresponding diazonium salt.

-

Sulfonylation: In a separate flask, a solution of sulfur dioxide in acetic acid is prepared and cooled. Copper(I) chloride is added as a catalyst.

-

Sandmeyer Reaction: The cold diazonium salt solution is added slowly to the sulfur dioxide solution. The reaction mixture is stirred for several hours, allowing it to warm to room temperature.

-

Work-up and Purification: The reaction mixture is poured onto ice, and the crude product is extracted with a suitable organic solvent (e.g., dichloromethane or diethyl ether). The organic layer is washed, dried, and the solvent is removed under reduced pressure. The resulting crude 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride is then purified, typically by column chromatography or recrystallization.

Crystallization Strategies for Small Molecules

Obtaining single crystals suitable for SCXRD (typically >0.1 mm in all dimensions with no significant defects) requires a systematic screening of crystallization conditions.[2] The key is to achieve a state of supersaturation from which the compound slowly precipitates in an ordered crystalline lattice.

Common Crystallization Techniques:

-

Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly in a loosely covered vial. The gradual increase in concentration leads to crystal formation.[3]

-

Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a small, open container within a larger sealed vessel containing a less volatile "anti-solvent" in which the compound is insoluble. The vapor of the more volatile solvent slowly diffuses into the anti-solvent, and the anti-solvent vapor diffuses into the compound's solution, reducing its solubility and inducing crystallization.[3]

-

Solvent Layering: A concentrated solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface as the solvents slowly mix.

-

Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing the solubility and promoting crystal growth.

For 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride, a range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, acetone, methanol) and their mixtures should be screened using these techniques.

Single-Crystal X-ray Diffraction: The Definitive Structural Analysis

Once suitable crystals are obtained, the next phase is the SCXRD experiment. This non-destructive technique provides detailed information about the internal lattice of the crystal.[1]

The SCXRD Workflow

The process of determining a crystal structure using SCXRD can be broken down into several key steps:

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head, typically using a cryoprotectant oil on a thin loop. For data collection at low temperatures (e.g., 100 K), the crystal is flash-cooled in a stream of cold nitrogen gas to minimize thermal motion and radiation damage.

-

Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam.[2] The crystal is rotated, and a series of diffraction images are collected by a detector.[2]

-

Data Processing: The collected images are processed to determine the unit cell dimensions, crystal system, and space group. The intensities of the diffracted spots (reflections) are integrated.

-

Structure Solution: The initial positions of the atoms in the unit cell are determined from the diffraction data. This is often achieved using direct methods or the Patterson method.

-

Structure Refinement: The initial atomic model is refined against the experimental data using least-squares methods. This process optimizes the atomic coordinates, and thermal displacement parameters to achieve the best possible fit between the calculated and observed diffraction patterns.

-

Validation: The final structural model is validated using software tools like checkCIF to ensure its chemical and crystallographic reasonability. The final data is typically deposited in a crystallographic database in the form of a Crystallographic Information File (CIF).

Analysis of the Crystal Structure: From Data to Insights

The refined crystal structure provides a wealth of information. The following sections describe the key aspects to be analyzed for 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride.

Molecular Geometry

The primary output of a crystal structure determination is the precise three-dimensional arrangement of atoms.

| Parameter | Expected Value/Range | Significance |

| S=O Bond Length | ~1.42 - 1.45 Å | Indicates the double bond character. |

| S-C Bond Length | ~1.75 - 1.78 Å | Reflects the bond between the sulfonyl group and the aromatic ring. |

| S-Cl Bond Length | ~2.05 - 2.08 Å | A key reactive bond in the molecule. |

| C-Cl Bond Length | ~1.72 - 1.75 Å | Typical for a chlorine atom attached to an aromatic ring. |

| C-F Bond Length | ~1.34 - 1.37 Å | Characteristic of a fluorine atom on an aromatic ring. |

| O-S-O Bond Angle | ~120 - 125° | Defines the geometry of the sulfonyl group. |

| Torsion Angles | Variable | Describes the orientation of the sulfonyl chloride group relative to the plane of the benzene ring. |

Note: The expected values are based on typical bond lengths and angles for similar functional groups in published crystal structures.

Intermolecular Interactions and Crystal Packing

The way molecules pack in the crystal lattice is governed by a network of non-covalent interactions. Understanding these interactions is crucial for predicting physical properties like melting point, solubility, and crystal morphology. For 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride, several types of intermolecular interactions are anticipated.

Caption: Potential intermolecular interactions in the crystal lattice.

-

Halogen Bonding: The electrophilic region on the chlorine atom of the sulfonyl chloride group can interact with the nucleophilic oxygen atoms of a neighboring molecule (Cl···O interactions).[4] Similar interactions may occur involving the chlorine atom on the aromatic ring.

-

Weak Hydrogen Bonds: The aromatic and methyl C-H groups can act as weak hydrogen bond donors to the electronegative oxygen and fluorine atoms of adjacent molecules (C-H···O and C-H···F).

-

Fluorine Interactions: Close contacts between fluorine atoms on neighboring molecules (F···F interactions) can also contribute to the stability of the crystal packing.[4]

-

π-π Stacking: The aromatic rings may engage in π-π stacking interactions, where the electron-rich π systems of adjacent rings are aligned.

The analysis of these interactions, often aided by tools such as Hirshfeld surface analysis, provides a comprehensive picture of the supramolecular assembly in the solid state.[5][6]

Conclusion: The Value of a Multifaceted Approach

The crystal structure analysis of 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride, as outlined in this guide, represents a holistic approach that integrates synthesis, crystallization, and advanced analytical techniques. While a crystal structure for this specific compound is not yet in the public domain, the methodologies described provide a robust framework for its determination and interpretation. The resulting structural insights would be invaluable for researchers in drug development, offering a deeper understanding of the molecule's properties and facilitating the design of next-generation therapeutics.

References

-

Healy, A. M., et al. (2017). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 73(Pt 5), 231–239. Available at: [Link]

-

SPT Labtech. (n.d.). Chemical crystallization. Retrieved January 19, 2026, from [Link]

-

García-Ruiz, J. M. (2007). Crystallization techniques for small molecules compounds: a review. Acta Crystallographica Section A: Foundations of Crystallography, 63(a1), C3. Available at: [Link]

-

García-Ruiz, J. M. (2007). Crystallization techniques for small molecules compounds: a review. IUCr Journals. Available at: [Link]

-

Umemoto, T., & Saito, G. (2018). Cooperative intermolecular S—Cl···O and F···F associations in the crystal packing of α,ω-di(sulfonyl chloride) perfluoroalkanes. RSC Advances, 8(23), 12767–12771. Available at: [Link]

-

X-ray Crystallography Core Laboratory. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved January 19, 2026, from [Link]

-

Amanote Research. (n.d.). (PDF) Crystallization Techniques for Small Molecules. Retrieved January 19, 2026, from [Link]

-

University of York. (n.d.). Single Crystal X-ray Diffraction. Retrieved January 19, 2026, from [Link]

-

Wikipedia. (2024, January 15). X-ray crystallography. Retrieved January 19, 2026, from [Link]

-

Bellia, S., et al. (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. ChemistrySelect, 7(46), e202203517. Available at: [Link]

-

Bellia, S., et al. (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. ChemistrySelect, 7(46). Available at: [Link]

Sources

- 1. creative-biostructure.com [creative-biostructure.com]

- 2. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 3. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Research Portal [scholarscommons.fgcu.edu]

The Strategic Utility of 2-Chloro-4-fluoro-5-methylbenzenesulfonyl Chloride in Contemporary Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold for Medicinal Chemistry

2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride is a halogenated aromatic sulfonyl chloride that is emerging as a valuable building block in modern medicinal chemistry. Its unique substitution pattern, featuring an electron-withdrawing chlorine atom, a fluorine atom capable of forming key interactions with biological targets, and a methyl group, provides a nuanced platform for the design of novel therapeutic agents. The sulfonyl chloride moiety is a highly reactive functional group, readily undergoing nucleophilic substitution with amines and other nucleophiles to form stable sulfonamides, a privileged scaffold in a vast array of approved drugs. This guide explores the potential research applications of 2-chloro-4-fluoro-5-methylbenzenesulfonyl chloride, with a particular focus on its role in the synthesis of innovative anticancer agents.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a starting material is fundamental to its effective application in synthesis.

| Property | Value | Source |

| CAS Number | 1208076-71-4 | BLDpharm[1] |

| Molecular Formula | C₇H₅Cl₂FO₂S | BLDpharm[1] |

| Molecular Weight | 243.08 g/mol | ChemScene[2] |

| Physical State | Solid | CymitQuimica[3] |

| Primary Hazard | Causes severe skin burns and eye damage (H314) | BLDpharm[1] |

Synthesis of 2-Chloro-4-fluoro-5-methylbenzenesulfonyl Chloride: A Representative Protocol

While multiple routes to aryl sulfonyl chlorides exist, the Sandmeyer reaction, proceeding from the corresponding aniline, offers a reliable and adaptable method for the synthesis of complex, substituted sulfonyl chlorides.[1][4][5] The following protocol outlines a representative synthesis of 2-chloro-4-fluoro-5-methylbenzenesulfonyl chloride from 2-chloro-4-fluoro-5-methylaniline. This procedure is based on established Sandmeyer-type chlorosulfonylation methodologies.[1][5]

Proposed Synthetic Pathway

Caption: A proposed synthetic route to 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride.

Step-by-Step Experimental Protocol

-

Diazotization: 2-chloro-4-fluoro-5-methylaniline (1 equivalent) is dissolved in a suitable acidic medium, typically aqueous hydrochloric acid, and cooled to 0-5 °C in an ice-salt bath. A solution of sodium nitrite (1.1 equivalents) in water is added dropwise, maintaining the temperature below 5 °C to ensure the stability of the resulting diazonium salt. The reaction is stirred for 30-60 minutes at this temperature.

-

Sulfonylation: In a separate flask, a copper(I) or copper(II) chloride catalyst (catalytic amount) is suspended in a solution containing a sulfur dioxide source, such as a saturated solution of SO₂ in acetic acid or a stable SO₂ surrogate like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)).[1][5] This mixture is also cooled to 0-5 °C.

-

Sandmeyer Reaction: The cold diazonium salt solution is added portion-wise to the vigorously stirred sulfonylation mixture. The temperature should be carefully controlled to remain below 10 °C to minimize side reactions. After the addition is complete, the reaction is allowed to warm to room temperature and stirred for several hours until the evolution of nitrogen gas ceases.

-

Work-up and Purification: The reaction mixture is poured onto ice and extracted with a suitable organic solvent, such as dichloromethane or ethyl acetate. The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude 2-chloro-4-fluoro-5-methylbenzenesulfonyl chloride can be purified by vacuum distillation or recrystallization.

Potential Research Applications in Anticancer Drug Discovery

Recent studies have highlighted the potential of benzenesulfonamide scaffolds derived from closely related starting materials in the development of novel anticancer agents. Two notable studies from 2023 demonstrate the synthesis and potent cytotoxic activity of 2-alkylthio-4-chloro-5-methylbenzenesulfonyl derivatives against various cancer cell lines.[6][7] These findings strongly suggest that 2-chloro-4-fluoro-5-methylbenzenesulfonyl chloride is a highly promising precursor for the generation of analogous compounds with significant therapeutic potential.

Synthesis of Novel Benzenesulfonamide and Guanidine Derivatives

The primary application of 2-chloro-4-fluoro-5-methylbenzenesulfonyl chloride in this context is its reaction with various amines and guanidines to generate a library of novel sulfonamides. The general synthetic scheme involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, with the concomitant loss of HCl.

Caption: General reaction scheme for the synthesis of sulfonamide and sulfonylguanidine derivatives.

In Vitro Anticancer Activity

In the aforementioned studies, a series of novel 2-alkythio-4-chloro-N-[imino-(heteroaryl)methyl]benzenesulfonamide and 3-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine derivatives were synthesized and evaluated for their cytotoxic effects against a panel of human cancer cell lines, including HeLa (cervical cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer).[6][7]

Several compounds exhibited significant anticancer activity, with IC₅₀ values in the low micromolar range. For instance, certain molecular hybrids containing benzenesulfonamide and imidazole moieties demonstrated high cytotoxic effects in HeLa cancer cells with IC₅₀ values between 6-7 μM.[7] Another study found that derivatives with a hydroxyl group on a phenyl ring at the 3-arylpropylidene fragment were particularly active against the HCT-116 colon cancer cell line.[6]

Table of Representative Anticancer Activity

| Compound Type | Cell Line | IC₅₀ (µM) | Reference |

| Benzenesulfonamide-imidazole hybrid | HeLa | 6-7 | [7] |

| Benzenesulfonyl-guanidine derivative | HCT-116 | ~10 | [6] |

This data underscores the potential of the 2-chloro-4-fluoro-5-methylbenzenesulfonyl scaffold as a core element in the design of potent anticancer agents. The varied substitution patterns allow for fine-tuning of the molecule's properties to enhance its efficacy and selectivity.

Mechanism of Action: Induction of Apoptosis

Further investigations into the mechanism of action of these novel compounds revealed that their antiproliferative effects are associated with the induction of apoptosis in cancer cells.[6][7] Key findings from these studies include:

-

Increased Apoptotic Cell Population: Treatment with the active compounds led to a significant increase in the population of early apoptotic cells.

-

Cell Cycle Arrest: The compounds induced an elevation in the percentage of cells in the sub-G1 phase of the cell cycle, which is indicative of apoptosis.

-

Caspase Activation: The induction of apoptosis was found to occur through the activation of caspases, a family of proteases that are central to the apoptotic signaling cascade.

Caption: A generalized workflow for the synthesis and biological evaluation of anticancer drug candidates.

Conclusion

2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride represents a strategically important and versatile building block for the synthesis of novel, biologically active compounds. Its utility is particularly evident in the context of anticancer drug discovery, where the corresponding sulfonamide and sulfonylguanidine derivatives have demonstrated potent cytotoxic effects and the ability to induce apoptosis in various cancer cell lines. The presence of multiple halogen atoms and a methyl group on the aromatic ring provides ample opportunities for chemists to modulate the steric and electronic properties of the final compounds, thereby optimizing their pharmacological profiles. This in-depth guide serves as a foundational resource for researchers and scientists looking to leverage the potential of this promising chemical entity in their drug development endeavors.

References

-

Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. Retrieved from [Link]

- Google Patents. (1989). Process for preparing 2-chloro-4-fluorophenol.

- Google Patents. (2012). Preparation method of 2-chloro-4-methylsulfonylbenzoic acid.

-

PrepChem. (n.d.). Synthesis of 2-chloro-4-(methylsulfonyl)benzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-5-methylaniline. Retrieved from [Link]

-

MDPI. (2023). Synthesis of 3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine Derivatives with Pro-Apoptotic Activity against Cancer Cells. Retrieved from [Link]

-

National Institutes of Health. (2023). Novel 2-alkythio-4-chloro-N-[imino(heteroaryl)methyl]benzenesulfonamide Derivatives: Synthesis, Molecular Structure, Anticancer Activity and Metabolic Stability. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]

-

ACS Publications. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]

- 5. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. EP0115328B1 - Process for the preparation of 4-chloro-phenyl-sulphonyl-compounds - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: The Strategic Use of 2-Chloro-4-fluoro-5-methylbenzenesulfonyl Chloride in Modern Medicinal Chemistry

Introduction: Unveiling the Potential of a Multifunctional Building Block

In the landscape of contemporary drug discovery, the strategic selection of building blocks is paramount to the successful development of novel therapeutic agents. 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride emerges as a highly valuable, albeit specific, reagent for medicinal chemists. Its utility lies in the introduction of the 2-chloro-4-fluoro-5-methylphenylsulfonyl moiety, a functional group that can significantly influence the pharmacokinetic and pharmacodynamic properties of a parent molecule. The presence of halogen atoms (chlorine and fluorine) and a methyl group on the aromatic ring offers a nuanced approach to modulating lipophilicity, metabolic stability, and target engagement.

This guide provides an in-depth exploration of the application of 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride, focusing on its use in the synthesis of sulfonamide derivatives, a privileged scaffold in medicinal chemistry. We will delve into the rationale behind its use, detailed synthetic protocols, and the broader implications for drug design and development.

The Sulfonamide Moiety: A Cornerstone of Medicinal Chemistry

The sulfonamide functional group is a bioisostere of the amide bond, offering a similar three-dimensional geometry but with distinct electronic and hydrogen-bonding properties. This seemingly subtle difference can lead to profound improvements in biological activity and pharmacokinetic profiles. Sulfonamides are integral to a wide array of approved drugs, including diuretics, antidiabetic agents, and a multitude of kinase inhibitors for oncology.

The incorporation of a sulfonamide can enhance binding affinity to target proteins through hydrogen bonding interactions with the sulfonyl oxygens and the N-H group. Furthermore, the tetrahedral geometry of the sulfur atom can orient substituents in distinct vectors in three-dimensional space, allowing for precise probing of protein binding pockets.

Strategic Application: Synthesis of a Kinase Inhibitor Focused Library

To illustrate the practical application of 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride, we will detail its use in the parallel synthesis of a library of N-aryl and N-alkyl sulfonamides. Such libraries are instrumental in the early stages of drug discovery for identifying hit compounds against therapeutic targets, such as protein kinases. The varied substituents on the amine component allow for the exploration of the structure-activity relationship (SAR).

The rationale for employing the 2-chloro-4-fluoro-5-methylphenylsulfonyl moiety is multifaceted:

-

Chlorine and Fluorine Substitution: The presence of a chlorine atom at the 2-position and a fluorine atom at the 4-position can significantly impact the electronic nature of the aromatic ring and its ability to participate in crucial interactions within a protein binding site, such as halogen bonding. Furthermore, fluorination is a well-established strategy to enhance metabolic stability and binding affinity.

-

Methyl Group: The methyl group at the 5-position provides a lipophilic handle that can occupy hydrophobic pockets within the target protein, potentially increasing potency and selectivity.

Below is a generalized workflow for the synthesis of a sulfonamide library using 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride.

Caption: General workflow for the synthesis of N-substituted sulfonamides.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-Aryl/Alkyl-2-chloro-4-fluoro-5-methylbenzenesulfonamides

This protocol outlines a representative procedure for the reaction of 2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride with a primary or secondary amine.

Materials:

-

2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride (1.0 eq)

-

Appropriate primary or secondary amine (1.1 eq)

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (TEA) or Pyridine (1.5 eq)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-